Alprenolol glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

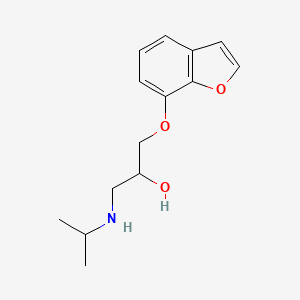

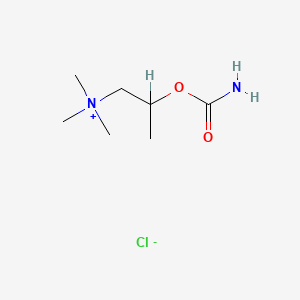

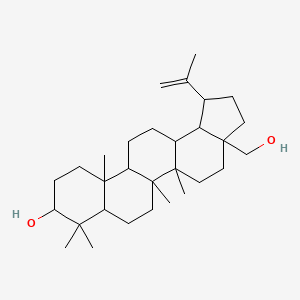

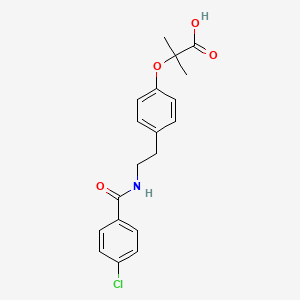

Alprenolol glucuronide is the glucoronide salt of Aprenolol --- a beta blocker.

Aplicaciones Científicas De Investigación

Alprenolol in Cardiac Arrhythmias

Alprenolol, a beta-receptor blocking agent, has been studied for its use in treating arrhythmias in acute coronary patients. However, it is not recommended for this purpose due to its beta-receptor stimulating effect, which does not sufficiently compensate for the drawbacks of beta-blockade in this drug (Kreus, Salokannel, Isomäki, & Waris, 2009).

Alprenolol's Interaction with HERG Channels

The non-selective beta blocker alprenolol, also a 5-HT receptor antagonist, was found to inhibit cloned cardiac human ether-a-go-go-related gene (HERG) channels. This inhibition is use-dependent and contributes to the prolongation of the QT interval (Lee, Lee, & Choi, 2010).

Alprenolol for Local Drug Delivery

Research has explored the use of alprenolol conjugated to implantable polymer-aescin matrices for localized drug delivery. This approach aims to sustain the release of alprenolol for heart disease treatment while minimizing side effects (Olędzka, Pachowska, Sobczak, Lis-Cieplak, Nałęcz-Jawecki, Zgadzaj, & Kołodziejski, 2015).

Alprenolol's Influence on the Central Nervous System

Studies on alprenolol's influence on the central nervous system in rats show that it mainly decreases endogenous amines in different brain areas and affects behavior when combined with amphetamine (Herman, Kmieciak-Kołada, Drybański, Sokoła, Trzeciak, & Chruściel, 2004).

Alprenolol in Antihypertensive Therapy

Alprenolol has been studied as an antihypertensive agent. It was found to produce significant reductions in both systolic and diastolic blood pressure in a study involving patients with hypertension (Tibblin & Åblad, 2009).

Metabolic Studies on Alprenolol

Alprenolol's metabolism has been observed in liver microsomes, perfused liver, and conscious rats. Its bioavailability after oral administration was found to be low due to rapid metabolism and significant liver "first pass elimination" (Borg, Eklund, Skånberg, & Wallborg, 2009).

Alprenolol's Electrophoretic Behavior

The electrophoretic mobility of alprenolol has been studied in mixed solvent electrolyte systems, providing insights into its physicochemical properties (Jouyban, Khoubnasabjafari, Yeghanli, Grosse, & Clark, 2003).

Propiedades

Número CAS |

54587-50-7 |

|---|---|

Nombre del producto |

Alprenolol glucuronide |

Fórmula molecular |

C21H31NO8 |

Peso molecular |

425.5 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H31NO8/c1-4-7-13-8-5-6-9-15(13)28-11-14(10-22-12(2)3)29-21-18(25)16(23)17(24)19(30-21)20(26)27/h4-6,8-9,12,14,16-19,21-25H,1,7,10-11H2,2-3H3,(H,26,27)/t14?,16-,17-,18+,19-,21+/m0/s1 |

Clave InChI |

BALXTVIXZJOBOI-ZURLMRQQSA-N |

SMILES isomérico |

CC(C)NCC(COC1=CC=CC=C1CC=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

SMILES |

CC(C)NCC(COC1=CC=CC=C1CC=C)OC2C(C(C(C(O2)C(=O)O)O)O)O |

SMILES canónico |

CC(C)NCC(COC1=CC=CC=C1CC=C)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Alprenolol glucuronide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

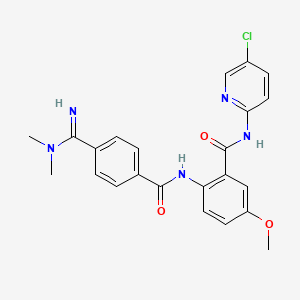

![4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]-N,N-diethylaniline;4-methylbenzenesulfonic acid](/img/structure/B1666936.png)